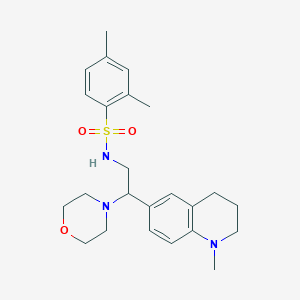
2,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,4-dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H33N3O3S and its molecular weight is 443.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2,4-Dimethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines a benzenesulfonamide moiety with a tetrahydroquinoline derivative, which is known for various pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C25H33N3O2, with a molecular weight of approximately 407.5 g/mol. The structure includes:
- Benzenesulfonamide : Known for its antibacterial and diuretic properties.
- Tetrahydroquinoline : Associated with neuroprotective effects and potential in treating neurodegenerative diseases.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the sulfonamide group in this compound suggests it may inhibit bacterial growth by interfering with folic acid synthesis, similar to other sulfa drugs. Studies have shown that compounds with tetrahydroquinoline structures can also enhance antimicrobial effectiveness due to their ability to penetrate bacterial membranes effectively.
Neuroprotective Effects
Tetrahydroquinoline derivatives have been studied for their neuroprotective properties. For instance, compounds similar to this compound have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis in vitro. This activity is particularly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. Compounds containing the tetrahydroquinoline structure have shown cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest. Further investigation is necessary to elucidate the specific pathways involved and to assess the efficacy in vivo.
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of folic acid synthesis | , |
| Neuroprotective | Protection against oxidative stress | , |
| Anticancer | Induction of apoptosis |
Case Studies
- Antimicrobial Study : A study conducted on various sulfonamide derivatives showed that compounds with similar structures to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotection in Cell Cultures : In vitro studies demonstrated that tetrahydroquinoline derivatives could significantly reduce neuronal cell death induced by oxidative stress agents such as hydrogen peroxide. The protective effect was attributed to the modulation of antioxidant enzyme activities.
- Cytotoxicity Against Cancer Cells : Research on related tetrahydroquinoline compounds indicated significant cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), leading to increased apoptosis rates compared to control groups.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-18-6-9-24(19(2)15-18)31(28,29)25-17-23(27-11-13-30-14-12-27)21-7-8-22-20(16-21)5-4-10-26(22)3/h6-9,15-16,23,25H,4-5,10-14,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHWXRUVGKIWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














